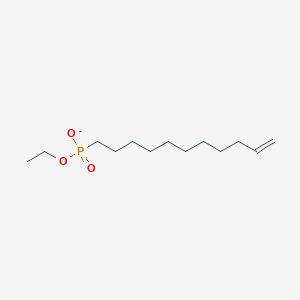

Ethyl undec-10-EN-1-ylphosphonate

Description

Properties

CAS No. |

259270-26-3 |

|---|---|

Molecular Formula |

C13H26O3P- |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

ethoxy(undec-10-enyl)phosphinate |

InChI |

InChI=1S/C13H27O3P/c1-3-5-6-7-8-9-10-11-12-13-17(14,15)16-4-2/h3H,1,4-13H2,2H3,(H,14,15)/p-1 |

InChI Key |

FDXFCWVVOCTAIP-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCC=C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl undec-10-EN-1-ylphosphonate typically involves the reaction of undec-10-en-1-ol with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require the use of a base, such as pyridine, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl undec-10-EN-1-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Anticancer Activity

Ethyl undec-10-en-1-ylphosphonate has been investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents. Phosphonates are known for their ability to mimic natural nucleotides, making them suitable for developing drugs targeting viral infections and cancers.

- Case Study : A study demonstrated that phosphonates can inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various cancers. Compounds derived from this compound showed promising results in inhibiting ENPP1 activity, suggesting their potential as anticancer therapeutics .

Agricultural Applications

2.1 Pesticides and Herbicides

Phosphonates, including this compound, are utilized in developing pesticides and herbicides due to their efficacy in controlling plant diseases.

- Application Example : this compound can be used as a building block for synthesizing phosphonate-based fungicides, which have shown effectiveness against various plant pathogens .

Water Treatment

Phosphonates play a crucial role in water treatment processes by preventing scale formation and inhibiting the precipitation of minerals.

- Mechanism : this compound can be employed to enhance the efficiency of water treatment systems by acting as a scale inhibitor, thus improving water quality and prolonging the lifespan of industrial equipment .

Green Chemistry Initiatives

The synthesis of this compound aligns with green chemistry principles, focusing on sustainable practices and reducing environmental impact.

4.1 Sustainable Synthesis Methods

Recent advancements have introduced environmentally friendly methods for synthesizing phosphonates, including microwave-assisted reactions that yield high purity products with minimal waste .

| Synthesis Method | Yield (%) | Reaction Time (min) | Solvent Used |

|---|---|---|---|

| Microwave-assisted reaction | 89.2 | 160 | None |

| Traditional batch reaction | 63.1 | Varies | Tetrahydrofuran |

| Flow conditions optimization | 63–88 | Varies | Acetonitrile |

Mechanism of Action

The mechanism of action of ethyl undec-10-EN-1-ylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features and Molecular Formulas

The table below compares ethyl undec-10-EN-1-ylphosphonate with three related organophosphorus compounds:

| Compound Name | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₃H₂₅O₃P | Unsaturated C11 chain (10-EN-1-yl) | Terminal double bond; phosphonate group |

| O-1-Ethylheptyl ethylphosphonofluoridate | C₁₁H₂₄FO₂P | Saturated C9 chain; fluorine atom | Phosphonofluoridate group (O=P(O)(F)OR) |

| O-1-Butylpentyl propylphosphonofluoridate | C₁₂H₂₅FO₂P | Saturated C9 chain; fluorine atom | Longer alkyl chain (propyl vs. ethyl) |

| Ethyl palmitate | C₁₈H₃₆O₂ | Saturated C16 ester | Ester group (no phosphorus) |

Physicochemical and Functional Comparisons

- Reactivity: The terminal double bond in this compound enables addition reactions (e.g., hydrogenation, epoxidation), unlike saturated analogs such as O-1-ethylheptyl ethylphosphonofluoridate . Phosphonate vs. Phosphonofluoridate: Phosphonofluoridates (e.g., C₁₁H₂₄FO₂P) exhibit higher electrophilicity due to the fluorine atom, accelerating hydrolysis rates compared to phosphonates .

- Applications: this compound: Potential use in polymer crosslinking or as a surfactant due to its unsaturated chain . Phosphonofluoridates: Often employed as nerve agent simulants or in pesticide formulations due to their hydrolytic stability and reactivity . Ethyl palmitate: A non-phosphorus ester used in fragrance formulations (e.g., as a bee attractant in agrochemicals) .

Research Findings and Limitations

- Synthetic Challenges: The synthesis of this compound requires precise control over double-bond positioning, unlike saturated phosphonofluoridates, which are more straightforward to prepare .

- Biological Activity: While ethyl palmitate demonstrates bioactivity in olfactory responses (e.g., in bees) , phosphonates/phosphonofluoridates are more associated with enzyme inhibition or toxicity due to phosphorus-based reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.